(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid
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Overview
Description
Preparation Methods
The preparation of Fmoc-D-4-Pyridylalanine is generally achieved through chemical synthesis methods. The specific synthetic route and process conditions can vary, but typically involve the condensation reaction of 3-(4-pyridyl)-D-alanine, with the Fmoc protecting group introduced on its amino group . Industrial production methods often optimize these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Fmoc-D-4-Pyridylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridyl ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridyl ketones, while reduction could produce pyridyl alcohols.
Scientific Research Applications
Fmoc-D-4-Pyridylalanine has a wide range of scientific research applications:
Biology: This compound is incorporated into peptide sequences to study protein interactions and functions.
Mechanism of Action
The mechanism of action of Fmoc-D-4-Pyridylalanine involves its role as a building block in peptide synthesis. The Fmoc group serves as a temporary protecting group for the amino group, allowing for the sequential addition of amino acids in solid-phase peptide synthesis . The fluorenyl group is highly fluorescent, which can be useful for analytical purposes .
Comparison with Similar Compounds
Fmoc-D-4-Pyridylalanine can be compared with other similar compounds, such as:
2-Azatyrosine: Known for its antibiotic and antitumor activities.
2-, 3-, and 4-Pyridylalanine: These derivatives have various biological activities and are used as histidine analogues in peptide sequences.
Fmoc-D-Arginine(Pbf)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
The uniqueness of Fmoc-D-4-Pyridylalanine lies in its specific structure and the presence of the pyridyl ring, which can impart unique chemical and biological properties to the peptides it is incorporated into.
Properties
Molecular Formula |
C23H20N2O4 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C23H20N2O4/c1-15(22(26)27)25(16-10-12-24-13-11-16)23(28)29-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,15,21H,14H2,1H3,(H,26,27)/t15-/m0/s1 |
InChI Key |
SXKGRMHLXLDFHK-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C1=CC=NC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C(=O)O)N(C1=CC=NC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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